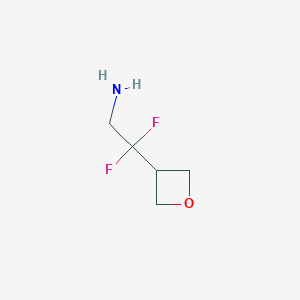

2,2-Difluoro-2-(oxetan-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC13564570

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9F2NO |

|---|---|

| Molecular Weight | 137.13 g/mol |

| IUPAC Name | 2,2-difluoro-2-(oxetan-3-yl)ethanamine |

| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7,3-8)4-1-9-2-4/h4H,1-3,8H2 |

| Standard InChI Key | OANLWXASPWBDAP-UHFFFAOYSA-N |

| SMILES | C1C(CO1)C(CN)(F)F |

| Canonical SMILES | C1C(CO1)C(CN)(F)F |

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure consists of a central ethanamine backbone substituted with two fluorine atoms and an oxetan-3-yl group at the second carbon. The oxetane ring introduces angle strain (approximately 20–30 kcal/mol), which enhances reactivity compared to larger cyclic ethers like tetrahydrofuran. The fluorine atoms, positioned geminally on the same carbon, create a strong dipole moment, influencing both electronic and steric properties.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2-difluoro-2-(oxetan-3-yl)ethanamine | |

| CAS Number | 1783697-93-7 | |

| SMILES | NCC(C1COC1)(F)F | |

| InChIKey | OANLWXASPWBDAP-UHFFFAOYSA-N | |

| Molecular Weight | 137.13 g/mol |

The canonical SMILES representation highlights the connectivity: the amine group (-NH₂) is bonded to a carbon that also carries two fluorine atoms and the oxetane ring.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or ring-opening reactions between oxetane derivatives and fluorinated amine precursors. For example, 3-oxetanone may undergo condensation with a difluoroethylamine derivative under controlled conditions.

Critical Reaction Parameters:

-

Temperature: Maintained between 0–25°C to prevent ring-opening side reactions.

-

Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency.

-

Catalysts: Lewis acids such as boron trifluoride (BF₃) may facilitate fluorination.

Analytical Validation

Post-synthesis, the compound is purified via column chromatography and validated using:

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine environment (δ ≈ -120 ppm for geminal difluorides).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 137.13 aligns with the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with optimized protocols .

Physicochemical Properties

Spectroscopic Profiles

-

Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C oxetane), and 1150 cm⁻¹ (C-F).

-

Ultraviolet-Visible (UV-Vis): No significant absorption above 250 nm, minimizing interference in biological assays .

Comparison with Analogous Compounds

Structural Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine | C₉H₁₉NO₂ | Bulkier isopropyl group reduces solubility |

| 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine | C₇H₁₃F₂NO | Six-membered oxane ring lowers strain |

The target compound’s smaller ring size (oxetane vs. oxane) increases rigidity, potentially improving target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume